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Compound of Interest

Compound Name: Isoquinolin-5-ol

Cat. No.: B118818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isoquinolin-5-ol in
various organic and aqueous solvents. Due to the limited availability of extensive quantitative

solubility data in publicly accessible literature, this guide combines the available quantitative

data with qualitative assessments and theoretical considerations to offer a practical resource

for laboratory work.

Physicochemical Properties of Isoquinolin-5-ol
Isoquinolin-5-ol, also known as 5-hydroxyisoquinoline, is a heterocyclic aromatic compound

with the chemical formula C₉H₇NO. Its structure, consisting of a fused benzene and pyridine

ring with a hydroxyl group, dictates its solubility characteristics.
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Property Value Source

Molecular Formula C₉H₇NO -

Molecular Weight 145.16 g/mol -

Appearance Off-white to yellow solid [1]

pKa 8.53 ± 0.40 (Predicted) [2]

LogP (Octanol/Water Partition

Coefficient)
1.940 (Calculated) Cheméo

Log10WS (Water Solubility in

mol/l)
-2.59 (Calculated) Cheméo

Solubility of Isoquinolin-5-ol
The solubility of a compound is a critical parameter in drug discovery and development,

influencing its formulation, bioavailability, and in vitro testing. The presence of both a hydroxyl

group capable of hydrogen bonding and a basic nitrogen atom in the isoquinoline ring suggests

that the solubility of isoquinolin-5-ol will be influenced by the solvent's polarity and the pH of

aqueous solutions.

Solubility in Organic Solvents
Quantitative experimental data on the solubility of isoquinolin-5-ol in a wide range of organic

solvents is not extensively reported in the literature. However, based on its chemical structure

and available information for the parent isoquinoline molecule, a qualitative assessment can be

made. Isoquinoline is known to be soluble in common organic solvents such as ethanol,

acetone, and diethyl ether.

The following table summarizes the available quantitative and qualitative solubility data for

isoquinolin-5-ol in selected organic solvents.
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Solvent
Chemical
Formula

Type Solubility Notes Source

Dimethyl

Sulfoxide

(DMSO)

(CH₃)₂SO Polar Aprotic
5 mg/mL

(34.44 mM)

Ultrasonic

and warming

to 60°C may

be required.

[1]

Ethanol C₂H₅OH Polar Protic
Soluble

(Qualitative)

Expected to

be soluble

based on the

solubility of

the parent

isoquinoline.

Methanol CH₃OH Polar Protic
Soluble

(Qualitative)

Expected to

be soluble

based on the

solubility of

similar

compounds.

[3]

Acetone (CH₃)₂CO Polar Aprotic
Soluble

(Qualitative)

Expected to

be soluble

based on the

solubility of

the parent

isoquinoline.

Aqueous Solubility
The aqueous solubility of isoquinolin-5-ol is expected to be low and highly dependent on the

pH of the solution. As a weak base with a predicted pKa of 8.53, its solubility will increase in

acidic conditions due to the protonation of the nitrogen atom in the isoquinoline ring, forming a

more soluble salt.

The calculated Log10 of water solubility is -2.59, which corresponds to a molar solubility of

approximately 0.00257 mol/L or about 0.373 g/L.[4] It is important to note that this is a
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calculated value and experimental verification is recommended.

pH-Dependent Aqueous Solubility:

Acidic pH (pH < pKa): In acidic solutions, the nitrogen atom of the isoquinoline ring will be

protonated, forming the corresponding conjugate acid. This charged species will have

significantly higher aqueous solubility compared to the neutral form.

Neutral and Basic pH (pH ≥ pKa): At neutral and basic pH, isoquinolin-5-ol will exist

predominantly in its less soluble, neutral form.

Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for pharmaceutical development. The following

are detailed methodologies for key experiments.

Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold standard for determining the equilibrium solubility of a

compound.

Objective: To determine the thermodynamic equilibrium solubility of isoquinolin-5-ol in a

specific solvent.

Materials:

Isoquinolin-5-ol

Solvent of interest (e.g., water, buffer, organic solvent)

Scintillation vials or flasks with screw caps

Shaker or rotator with temperature control

Centrifuge

Analytical balance

HPLC or UV-Vis spectrophotometer for concentration analysis
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Procedure:

Add an excess amount of isoquinolin-5-ol to a vial containing a known volume of the

solvent. The presence of undissolved solid is necessary to ensure saturation.

Seal the vials tightly to prevent solvent evaporation.

Place the vials in a shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C).

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72

hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to

confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution

does not change over time).

After the equilibration period, allow the samples to stand to let the excess solid settle.

To separate the undissolved solid from the saturated solution, centrifuge the samples at a

high speed.

Carefully withdraw a known volume of the supernatant.

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the

analytical method.

Analyze the concentration of isoquinolin-5-ol in the diluted sample using a validated HPLC

or UV-Vis spectrophotometric method.

Calculate the solubility of isoquinolin-5-ol in the solvent, expressed in mg/mL or mol/L.
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Shake-Flask Solubility Determination Workflow
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Biological Activity and Potential Signaling Pathways
While specific signaling pathways for isoquinolin-5-ol are not well-documented, derivatives of

the isoquinoline scaffold have been shown to interact with various biological targets. This

section explores a potential mechanism of action based on the activity of a closely related

isoquinolin-5-yl derivative.

TRPV1 Antagonism
A derivative of isoquinolin-5-ol, 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, has been

identified as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1)

receptor.[5] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons

and is a key integrator of noxious stimuli, including heat, protons (acidic pH), and capsaicin.[6]

[7]

Mechanism of Action of TRPV1 Antagonists:

TRPV1 antagonists function by binding to the receptor and preventing its activation by various

stimuli. This blockage inhibits the influx of cations (primarily Ca²⁺ and Na⁺) into the neuron,

thereby preventing the depolarization of the cell membrane and the subsequent transmission of

pain signals to the central nervous system.[8]

The following diagram illustrates the proposed signaling pathway for a TRPV1 antagonist

derived from isoquinolin-5-ol.
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TRPV1 Antagonist Signaling Pathway

Conclusion
This technical guide has summarized the available information on the solubility of isoquinolin-
5-ol. While quantitative data is limited, the provided information on its physicochemical

properties, qualitative solubility, and the detailed experimental protocol for solubility

determination offers a valuable resource for researchers. Furthermore, the exploration of the
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potential biological activity of isoquinolin-5-ol derivatives as TRPV1 antagonists provides a

basis for further investigation into its pharmacological applications. The lack of comprehensive

solubility data highlights an area for future research that would be highly beneficial to the

scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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